(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
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Overview
Description
(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a cyclopentane ring fused with a pyrrolidine ring, making it a versatile scaffold for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable cyclopentanone derivative with an amine can lead to the formation of the desired bicyclic structure through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic heterocycles such as:
- (3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one
- (3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole .
Uniqueness
What sets (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one apart is its specific stereochemistry and the presence of a methyl group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3aS,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYHFQMDNZZHSI-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCC(=O)[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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